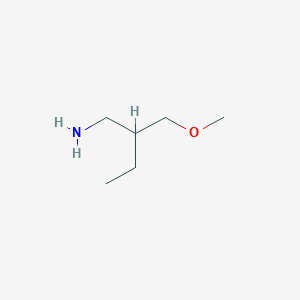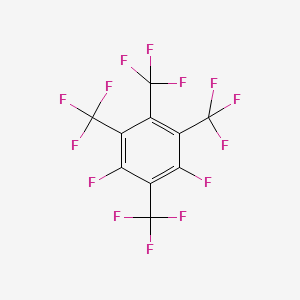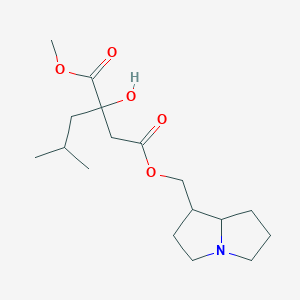
2-(Aminomethyl)-1-methoxybutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-1-methoxybutane is an organic compound that features both an amine group and a methoxy group attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-methoxybutane can be achieved through several methods. One common approach involves the reaction of 1-methoxybutane with formaldehyde and ammonia under acidic conditions. This reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction step, ensuring efficient conversion of intermediates to the final product.
化学反応の分析
反応の種類
2-(アミノメチル)-1-メトキシブタンは、次のようなさまざまな化学反応を起こします。
酸化: アミン基は酸化されて対応するオキシムまたはニトリルを形成することができます。
還元: この化合物は、還元されて第一アミンまたはアルコールを形成することができます。
置換: メトキシ基は、ハロゲン化物やチオールなどの他の求核試薬で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) が一般的な還元剤です。
置換: 条件は、求核攻撃を促進するために強酸または強塩基を使用することが多いです。
主要な生成物
酸化: オキシムまたはニトリルの生成。
還元: 第一アミンまたはアルコールの生成。
置換: ハロゲン化物、チオール、または他の置換誘導体の生成。
4. 科学研究への応用
2-(アミノメチル)-1-メトキシブタンは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 生化学経路や酵素相互作用における潜在的な役割について研究されています。
医学: 薬物開発のための前駆体など、潜在的な治療特性について研究されています。
産業: 特殊化学品や材料の生産に使用されています。
科学的研究の応用
2-(Aminomethyl)-1-methoxybutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-(アミノメチル)-1-メトキシブタンの作用機序には、さまざまな分子標的との相互作用が含まれます。アミン基は、生物学的分子と水素結合を形成し、それらの構造と機能に影響を与えることができます。さらに、メトキシ基は疎水性相互作用に参加して、化合物の溶解性とバイオアベイラビリティに影響を与えることができます。
6. 類似の化合物との比較
類似の化合物
2-(アミノメチル)ピリジン: アミノメチル基を共有していますが、ブタン骨格の代わりにピリジン環を持っています。
2-(アミノメチル)インドール: インドール環を含み、異なる電子特性と反応性を示します。
1-(アミノメチル)-2-メトキシエタン: 構造は似ていますが、エタン骨格を持っています。
独自性
2-(アミノメチル)-1-メトキシブタンは、官能基と骨格構造の特定の組み合わせによって独特であり、独自の化学的および物理的特性が与えられています。この独自性は、他の類似の化合物では適さない特定の用途にとって貴重です。
類似化合物との比較
Similar Compounds
2-(Aminomethyl)pyridine: Shares the aminomethyl group but has a pyridine ring instead of a butane backbone.
2-(Aminomethyl)indole: Contains an indole ring, offering different electronic properties and reactivity.
1-(Aminomethyl)-2-methoxyethane: Similar structure but with an ethane backbone.
Uniqueness
2-(Aminomethyl)-1-methoxybutane is unique due to its specific combination of functional groups and backbone structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C6H15NO |
|---|---|
分子量 |
117.19 g/mol |
IUPAC名 |
2-(methoxymethyl)butan-1-amine |
InChI |
InChI=1S/C6H15NO/c1-3-6(4-7)5-8-2/h6H,3-5,7H2,1-2H3 |
InChIキー |
UWVJSXXHAVYHTL-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B12107664.png)

![2H-Cyclopenta[b]furan-2,5-diol,hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-,(3aR,4R,5R,6aS)-](/img/structure/B12107678.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)
![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)


